

# Application Notes and Protocols for Iron Analysis with Nitroso-PSAP

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## Compound of Interest

Compound Name: Nitroso-PSAP

CAS No.: 80459-15-0

Cat. No.: B1598662

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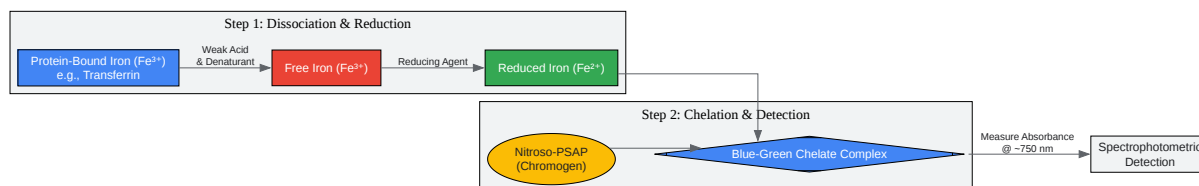
Audience: Researchers, scientists, and drug development professionals.

## Principle of the Method

The **Nitroso-PSAP** method is a direct colorimetric assay for the quantitative determination of iron in a variety of biological and aqueous samples.[1] This method is particularly advantageous as it often does not require a deproteinization step for certain sample types and demonstrates good correlation with results from Atomic Absorption Spectrometry and ICP-OES.[2][3][4]

The assay is based on a multi-step chemical reaction. Initially, iron bound to transport proteins, such as transferrin, is dissociated into its free ferric ( $\text{Fe}^{3+}$ ) form by a weakly acidic buffer containing a denaturing agent.[1][2][5] Subsequently, a reducing agent in the reaction mixture converts the ferric iron ( $\text{Fe}^{3+}$ ) to its ferrous ( $\text{Fe}^{2+}$ ) state.[3][5] The resulting ferrous ions then react with the chromogenic agent, 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol (**Nitroso-PSAP**), to form a stable, blue-green chelate complex.[1][6] The intensity of the color produced is directly proportional to the total iron concentration in the sample, which is quantified by measuring the absorbance at approximately 750 nm.[1][5] It is important to note that this assay

measures non-heme iron and cannot be used to quantify iron contained within heme structures.[1][5]



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Caption: Chemical reaction pathway for iron detection using the **Nitroso-PSAP** method.

## Quantitative Data Summary

The **Nitroso-PSAP** method is a sensitive and robust technique for iron quantification. The key performance characteristics are summarized in the table below.

Parameter	Value	Reference
Assay Principle	Colorimetric	[2]
Detection Wavelength	750 nm (Range: 730 - 770 nm)	[1]
Measuring Range	10 - 1000 µg/dL	[2][3]
Molar Absorptivity	$\sim 4.3 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[7]
Sample Types	Serum, Plasma, Urine, Saliva, Cell Lysate, Tissue Extract, Water	[2]
Assay Time	Approximately 15 minutes	[2]
Calibration	Single-point calibration is often sufficient	[2]
Interferences	EDTA, Heme-bound iron	[1][5]

## Experimental Workflow Overview

The overall process involves a sample preparation step tailored to the specific matrix, followed by the standardized colorimetric assay protocol and subsequent data analysis.



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Caption: General experimental workflow for iron analysis using the **Nitroso-PSAP** method.

## Sample Preparation Protocols

Important Precaution: To avoid iron contamination, use disposable plasticware or glassware that has been thoroughly washed with 1M HCl or 1M HNO<sub>3</sub>, followed by rinsing with distilled water.[1][5]

### 4.1 Serum and Plasma

- Collect blood samples using appropriate methods. Note: Do not use collection tubes containing EDTA, as it interferes with the assay.[1][8]
- Separate serum or plasma from the blood cells by centrifugation.
- If any insoluble substances or turbidity are present in the serum or plasma, remove them by centrifugation (e.g., 6,000 rpm for 15 minutes) or filtration.[1][5]
- The clear supernatant can be used directly in the assay.

### 4.2 Urine and Other Biological Fluids

- If the sample is turbid, clarify it by centrifugation at 6,000 rpm for 15 minutes.[1]
- Collect the supernatant.
- Adjust the pH of the sample to between 2.0 and 3.0 by adding a small volume of 6M HCl (e.g., approximately 5-10 µL of 6M HCl per 1 mL of sample).[1][5][8]
- The pH-adjusted, clarified sample is ready for the assay.

### 4.3 Tissue Samples

- Accurately weigh the tissue sample and homogenize it in a suitable buffer.
- Add 5% Trichloroacetic Acid (TCA) solution to the homogenate.[1][5]
- Vortex the mixture for 1 minute and incubate at 4-8°C for 30 minutes to precipitate proteins.  
[1][5]

- Centrifuge the sample at 6,000 rpm for 15 minutes.[1][5]
- Carefully collect the clear supernatant, which contains the extracted iron, and use it for the assay.

#### 4.4 Cell Lysates

- Prepare cell lysates using a suitable lysis buffer. Note: The lysis buffer must not contain EDTA.[2]
- High concentrations of proteins or lipids in the lysate may interfere with the assay results.[1][5] If this is a concern, remove them by methods such as ultrafiltration or centrifugation.[1][5]
- The clarified lysate is ready for use in the assay.

## Experimental Assay Protocol (96-Well Plate Format)

This protocol is based on commercially available kits and provides a general procedure. Reagent volumes and incubation times may need to be optimized based on the specific kit manufacturer's instructions.

#### Reagent Preparation:

- Bring all reagents and samples to room temperature before use.[1]
- Prepare the "Working Reagent" by mixing the Chromogen (**Nitroso-PSAP**) with Buffer B (Reducing Agent) according to the kit's instructions. This solution should typically be used within a specified time.[5]

#### Assay Procedure:

- Pipette 15  $\mu$ L of Purified Water (Blank), Iron Calibrator (e.g., 200  $\mu$ g/dL), or Prepared Sample into individual wells of a 96-well microplate.[1][2]
- Add 160  $\mu$ L of Buffer A (Dissociation Buffer) to each well.[1][2]
- Mix gently using a pipette. Avoid foaming. Incubate for 10 minutes at room temperature.[1][2]

- Add 75 µL of the freshly prepared Working Reagent to each well.[5]
- Mix and incubate for 5 minutes at room temperature to allow for color development.[2][5]
- Measure the optical density (absorbance) at 750 nm using a microplate reader.[1] An acceptable wavelength range is typically 730-770 nm.[1]

## Data Analysis

The concentration of iron in the samples can be calculated using the following formula:

$$\text{Iron Concentration } (\mu\text{g/dL}) = \frac{[(\text{Absorbance of Sample} - \text{Absorbance of Blank}) / (\text{Absorbance of Calibrator} - \text{Absorbance of Blank})] \times \text{Concentration of Calibrator } (\mu\text{g/dL})}$$

If the sample was diluted during preparation, remember to multiply the final result by the dilution factor.[1]

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